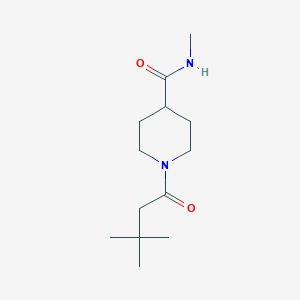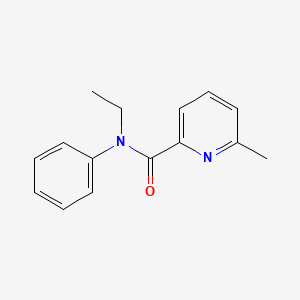![molecular formula C15H15ClN2O B7508895 N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in scientific research. CL-316,243 is a selective agonist for the β3-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating energy metabolism and thermogenesis.
作用機序
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism and thermogenesis. Activation of the β3-adrenergic receptor by N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides and the release of free fatty acids. In addition, activation of the β3-adrenergic receptor leads to the activation of uncoupling protein 1 (UCP1), which generates heat by uncoupling oxidative phosphorylation in mitochondria, thereby promoting thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound increases energy expenditure and promotes fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes. The compound has also been shown to reduce body weight gain and adiposity in obese animals.
実験室実験の利点と制限
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has several advantages for lab experiments. The compound is highly selective for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. In addition, this compound has been extensively studied in animal models, which provides a wealth of data on its effects on energy metabolism and thermogenesis. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer to animals. In addition, the compound has a short half-life in vivo, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the β3-adrenergic receptor. In addition, further studies are needed to determine the long-term effects of this compound on energy metabolism and thermogenesis. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of obesity and metabolic disorders. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
合成法
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. The compound has been shown to increase energy expenditure and promote fat oxidation by activating the β3-adrenergic receptor. In addition, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-6-5-9-14(17-11)15(19)18(2)10-12-7-3-4-8-13(12)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHCUNNKHHYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
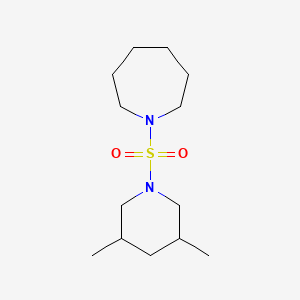
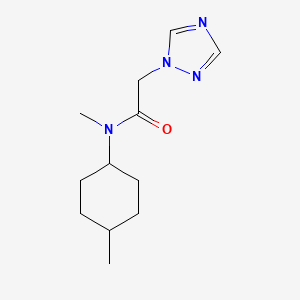
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
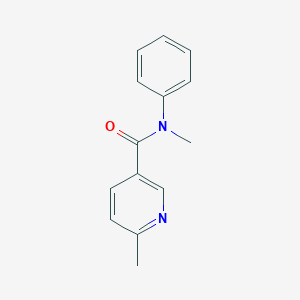
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
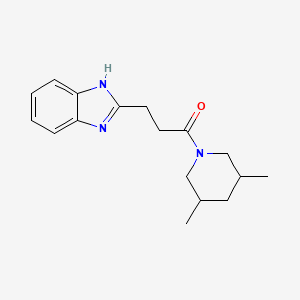
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
